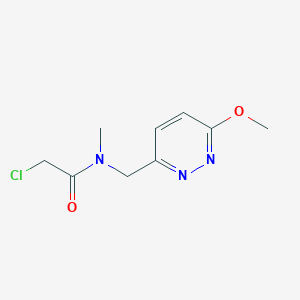

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide

Description

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide is a chloroacetamide derivative featuring a pyridazine ring substituted with a methoxy group at the 6-position and a methyl-acetamide side chain. Its molecular formula is C₉H₁₁ClN₃O₂, with an average molecular mass of approximately 228.66 g/mol (calculated from atomic weights).

Properties

IUPAC Name |

2-chloro-N-[(6-methoxypyridazin-3-yl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-13(9(14)5-10)6-7-3-4-8(15-2)12-11-7/h3-4H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEFKYMYXRIBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NN=C(C=C1)OC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide typically involves the reaction of 2-chloroacetamide with 6-methoxy-3-pyridazinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide.

Reduction: Formation of N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the pyridazinylmethyl group are believed to play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Chlorine atoms in the pyridine derivative (C₉H₁₀Cl₂N₂O) increase molecular weight and may enhance stability but reduce bioavailability .

Heterocyclic Diversity: The thieno-pyrimidine system in ’s compound introduces a fused heterocyclic core, which is structurally distinct from pyridazine or pyridine derivatives. This complexity likely influences biological activity and synthetic accessibility . The tetrahydrothiophene-1,1-dioxide moiety in ’s compound adds a sulfone group, which may alter metabolic pathways compared to purely aromatic systems .

The discontinuation of the target compound may reflect unexplored efficacy or synthesis challenges .

Biological Activity

2-Chloro-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide (referred to as Compound A) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Compound A is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

The presence of a chloro group and a methoxy-pyridazin moiety suggests potential interactions with biological targets, particularly in the fields of oncology and neurology.

Anticancer Activity

Recent studies have indicated that Compound A exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes the findings from several studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.0 | Inhibition of cell proliferation |

| Hep-2 (Laryngeal Cancer) | 17.8 | Cell cycle arrest |

These findings suggest that Compound A may inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle regulation.

Neuroprotective Effects

In addition to its anticancer properties, Compound A has been investigated for neuroprotective effects. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of Compound A is attributed to its ability to interact with specific molecular targets:

- Receptor Binding : It has been shown to bind with high affinity to certain receptors involved in cell signaling pathways related to growth and survival.

- Enzyme Inhibition : Compound A inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways, thereby reducing inflammation and associated cellular damage.

Case Studies

Several case studies have illustrated the efficacy of Compound A in preclinical models:

- Study on MCF7 Cells : In a controlled laboratory setting, Compound A was administered to MCF7 breast cancer cells. Results indicated a significant reduction in cell viability after 48 hours, supporting its potential use as an anticancer agent.

- Neuroprotection in Animal Models : Animal studies have demonstrated that administration of Compound A can significantly improve cognitive function in models of Alzheimer's disease, suggesting its role as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.